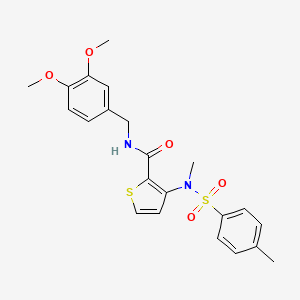
N-(3,4-dimethoxybenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide, also known as DMTT, is a chemical compound that has been widely researched for its potential applications in various fields of science. This compound is a thiophene derivative that has been synthesized through a multistep process, which involves several chemical reactions. The synthesis of DMTT has been a challenging task due to its complex molecular structure and the need for high purity.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Techniques : A study describes the synthesis and characterization of aromatic sulfonamide inhibitors targeting carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, showcasing the chemical versatility and potential therapeutic applications of sulfonamide derivatives (Supuran et al., 2013).
- Structural Analysis : Another research focused on the synthesis, characterisation, and antimicrobial evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This study provides insights into the structural features conducive to antimicrobial activity, highlighting the importance of the thiophene-2-carboxamide moiety (Spoorthy et al., 2021).
Biological Applications
- Antimicrobial Activities : Synthesis and evaluation of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been reported, which include derivatives of the thiophene-2-carboxamide structure. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Babu et al., 2013).
- Antioxidant and Antitumor Activities : Research on a novel thiourea derivative and its metal complexes revealed their synthesis, characterization, and investigation into thermal and electrochemical behavior. These studies also explored the compounds' antioxidant and antitumor activities, offering insights into the therapeutic potential of such derivatives (Yeşilkaynak et al., 2017).
Analytical Applications
- Fluorescence Quenching Studies : The fluorescence quenching of carboxamide derivatives by aniline and carbon tetrachloride in various organic solvents has been studied, providing valuable data for understanding quenching mechanisms. Such studies are crucial for developing fluorescence-based analytical and diagnostic tools (Patil et al., 2013).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-15-5-8-17(9-6-15)31(26,27)24(2)18-11-12-30-21(18)22(25)23-14-16-7-10-19(28-3)20(13-16)29-4/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFFZHKLOKTEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

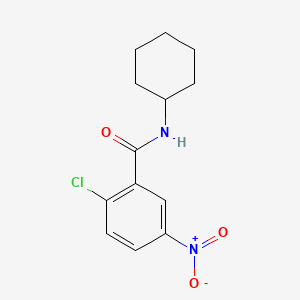
![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2585050.png)


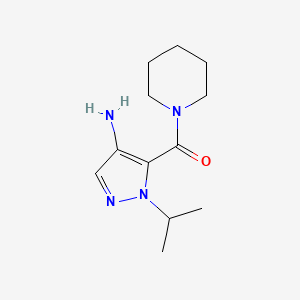

![(Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2585062.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2585063.png)
![1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2585065.png)
![3-(4-bromobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585066.png)
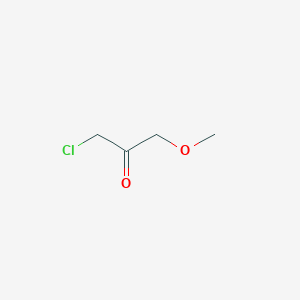
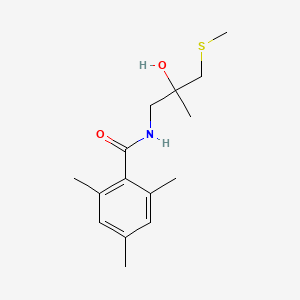
![4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2585070.png)
![3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2585071.png)